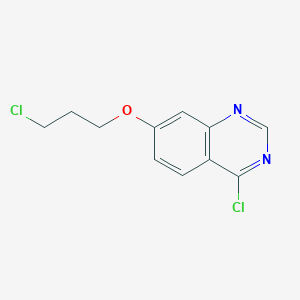

4-Chlor-7-(3-chlorpropoxy)chinazolin

Übersicht

Beschreibung

4-Chloro-7-(3-chloropropoxy)quinazoline is a chemical compound with the molecular formula C11H10Cl2N2O . Its average mass is 257.116 Da and its monoisotopic mass is 256.017029 Da . This product is not intended for human or veterinary use and is for research use only.

Molecular Structure Analysis

The InChI code for 4-Chloro-7-(3-chloropropoxy)quinazoline is 1S/C11H10Cl2N2O/c12-4-1-5-16-8-2-3-9-10(6-8)14-7-15-11(9)13/h2-3,6-7H,1,4-5H2 . The compound’s structure has been confirmed by FTIR, 1HNMR, 13CNMR, and mass spectral data .Physical And Chemical Properties Analysis

4-Chloro-7-(3-chloropropoxy)quinazoline is an off-white solid . The compound’s physical form and other properties such as solubility, melting point, boiling point, etc., are not mentioned in the search results.Wissenschaftliche Forschungsanwendungen

Antitumoraktivität

4-Chlor-7-(3-chlorpropoxy)chinazolin: wurde auf sein Potenzial zur Behandlung von Krebs untersucht. Studien haben gezeigt, dass Derivate dieser Verbindung eine zytotoxische Aktivität gegen verschiedene Krebszelllinien aufweisen, darunter MCF-7-menschliches Brustkrebs und A-549-menschliches Lungenadenokarzinomzellen . Die Wirksamkeit der Verbindung wird durch IC50-Werte gemessen, die die Konzentration angeben, die erforderlich ist, um das Zellwachstum um 50% zu hemmen. Dies deutet auf eine mögliche Verwendung bei der Entwicklung neuer Krebstherapien hin.

Synthese von Chinazolin-Derivaten

Die Verbindung dient als Vorläufer bei der Synthese einer Reihe von Chinazolin-Derivaten. Diese Derivate sind aufgrund ihrer vielfältigen biologischen Aktivitäten von großem Interesse, zu denen antifungale, antibakterielle und krebshemmende Eigenschaften gehören . Die Fähigkeit, verschiedene Derivate zu erzeugen, macht This compound zu einem wertvollen Ausgangspunkt für pharmazeutische Forschung und Medikamentenentwicklung.

Profiling der biologischen Aktivität

Chinazolin-Derivate, einschließlich derer, die von This compound abgeleitet sind, sind für ihre breite Palette biologischer Aktivitäten bekannt. Sie wurden verwendet, um die Struktur-Aktivitäts-Beziehung (SAR) zu untersuchen, die hilft zu verstehen, wie strukturelle Veränderungen in Molekülen ihre biologische Aktivität beeinflussen . Dies ist entscheidend für die Entwicklung von Molekülen mit den gewünschten therapeutischen Wirkungen.

Antimikrobielle Eigenschaften

Die Forschung hat gezeigt, dass Chinazolin-Derivate antimikrobielle Eigenschaften aufweisen. Dies umfasst die Aktivität gegen resistente Bakterienstämme, was sie zu Kandidaten für die Entwicklung neuer Antibiotika macht . Der anhaltende Kampf gegen arzneimittelresistente Bakterien unterstreicht die Bedeutung solcher Verbindungen in der medizinischen Forschung.

Pharmakologische Anwendungen

Chinazoline sind Bausteine für zahlreiche natürlich vorkommende Alkaloide mit einer breiten Palette pharmakologischer AktivitätenThis compound kann verwendet werden, um Verbindungen mit sedativen, antipsychotischen, krampflösenden und anti-Parkinsonismus-Effekten zu synthetisieren . Dies unterstreicht seine Rolle bei der Entwicklung vielfältiger Therapeutika.

Medikamentenfindung und -optimierung

Die Verbindung ist integraler Bestandteil des Medikamentenfindungsprozesses, insbesondere bei der Optimierung von Medikamentenkandidaten für verschiedene Krankheiten. Seine Derivate wurden auf ihre unterschiedlichen biopharmazeutischen Aktivitäten untersucht, darunter antioxidative, krebshemmende und antibakterielle Wirkungen . Dies macht es zu einem bedeutenden Molekül auf der Suche nach neuen und wirksamen Medikamenten.

Wirkmechanismus

Target of Action

It is known that quinazoline derivatives often target enzymes or receptors involved in cell proliferation and survival, making them potential candidates for anticancer therapies .

Mode of Action

Quinazoline derivatives typically interact with their targets by binding to the active site, thereby inhibiting the function of the target protein . This interaction can lead to changes in cellular processes such as cell cycle progression, apoptosis, and signal transduction .

Biochemical Pathways

Given the general activity of quinazoline derivatives, it is likely that this compound affects pathways related to cell proliferation and survival .

Result of Action

Quinazoline derivatives are generally known to exert cytotoxic effects, particularly in cancer cells . They can induce cell cycle arrest, apoptosis, and inhibit cell proliferation .

Biochemische Analyse

Biochemical Properties

4-Chloro-7-(3-chloropropoxy)quinazoline plays a significant role in biochemical reactions, particularly in the context of enzyme inhibition. It has been shown to interact with various enzymes, proteins, and other biomolecules. For instance, it has been studied for its potential to inhibit certain kinases, which are enzymes that play a crucial role in cell signaling pathways. The interaction between 4-Chloro-7-(3-chloropropoxy)quinazoline and these kinases involves binding to the active site of the enzyme, thereby preventing the phosphorylation of target proteins .

Cellular Effects

The effects of 4-Chloro-7-(3-chloropropoxy)quinazoline on cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. Studies have shown that this compound can induce apoptosis (programmed cell death) in cancer cells by disrupting the signaling pathways that promote cell survival . Additionally, 4-Chloro-7-(3-chloropropoxy)quinazoline has been observed to alter gene expression patterns, leading to changes in the expression of genes involved in cell cycle regulation and apoptosis .

Molecular Mechanism

At the molecular level, 4-Chloro-7-(3-chloropropoxy)quinazoline exerts its effects through several mechanisms. One of the primary mechanisms is the inhibition of kinase activity. By binding to the active site of kinases, it prevents the enzymes from phosphorylating their substrates, thereby blocking downstream signaling pathways . This inhibition can lead to the suppression of cell proliferation and the induction of apoptosis in cancer cells. Additionally, 4-Chloro-7-(3-chloropropoxy)quinazoline can modulate gene expression by interacting with transcription factors and other regulatory proteins .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 4-Chloro-7-(3-chloropropoxy)quinazoline have been observed to change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that 4-Chloro-7-(3-chloropropoxy)quinazoline remains stable under standard laboratory conditions for extended periods, allowing for prolonged experimental observations

Dosage Effects in Animal Models

The effects of 4-Chloro-7-(3-chloropropoxy)quinazoline vary with different dosages in animal models. At lower doses, the compound has been shown to exert therapeutic effects, such as inhibiting tumor growth in cancer models . At higher doses, toxic or adverse effects may be observed, including hepatotoxicity and nephrotoxicity . These findings highlight the importance of determining the optimal dosage for therapeutic applications while minimizing potential side effects.

Metabolic Pathways

4-Chloro-7-(3-chloropropoxy)quinazoline is involved in various metabolic pathways. It interacts with enzymes and cofactors that facilitate its metabolism and clearance from the body. The compound undergoes biotransformation through phase I and phase II metabolic reactions, leading to the formation of metabolites that are excreted from the body . These metabolic pathways are essential for understanding the compound’s pharmacokinetics and potential drug interactions.

Transport and Distribution

The transport and distribution of 4-Chloro-7-(3-chloropropoxy)quinazoline within cells and tissues are mediated by specific transporters and binding proteins. The compound is known to be taken up by cells through passive diffusion and active transport mechanisms . Once inside the cells, it can accumulate in specific cellular compartments, influencing its localization and activity. The distribution of 4-Chloro-7-(3-chloropropoxy)quinazoline within tissues is also influenced by its binding affinity to plasma proteins and other biomolecules .

Subcellular Localization

The subcellular localization of 4-Chloro-7-(3-chloropropoxy)quinazoline plays a crucial role in its activity and function. The compound has been observed to localize in the cytoplasm and nucleus of cells, where it interacts with various biomolecules . Targeting signals and post-translational modifications may direct 4-Chloro-7-(3-chloropropoxy)quinazoline to specific cellular compartments, influencing its biological activity and therapeutic potential .

Eigenschaften

IUPAC Name |

4-chloro-7-(3-chloropropoxy)quinazoline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H10Cl2N2O/c12-4-1-5-16-8-2-3-9-10(6-8)14-7-15-11(9)13/h2-3,6-7H,1,4-5H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VBZLRVSRTGORCZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=C1OCCCCl)N=CN=C2Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H10Cl2N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50585317 | |

| Record name | 4-Chloro-7-(3-chloropropoxy)quinazoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50585317 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

257.11 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

557770-90-8 | |

| Record name | 4-Chloro-7-(3-chloropropoxy)quinazoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50585317 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

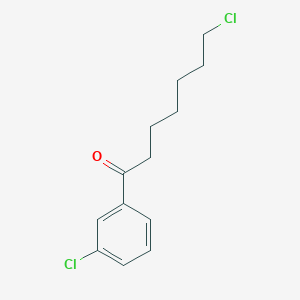

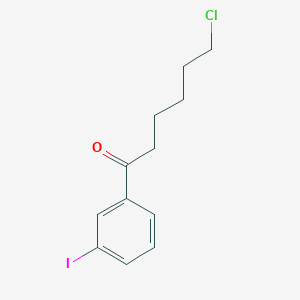

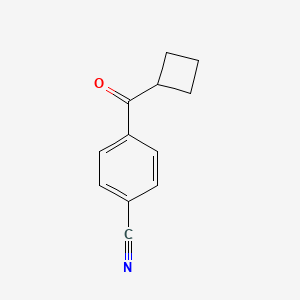

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![Cyclopropyl 4-[8-(1,4-dioxa-8-azaspiro[4.5]decyl)methyl]phenyl ketone](/img/structure/B1368628.png)

![Cyclobutyl 4-[8-(1,4-dioxa-8-azaspiro[4.5]decyl)methyl]phenyl ketone](/img/structure/B1368629.png)

![Cyclobutyl 3-[1,4-dioxa-8-azaspiro[4.5]decan-8-ylmethyl]phenyl ketone](/img/structure/B1368636.png)

![Ethyl 7-(3-(1,4-dioxa-8-azaspiro[4.5]decan-8-ylmethyl)phenyl)-7-oxoheptanoate](/img/structure/B1368637.png)

![Ethyl 7-oxo-7-[2-(3-pyrrolinomethyl)phenyl]heptanoate](/img/structure/B1368642.png)